molecular formula C22H22N4O3 B2952006 N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1797327-94-6

N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2952006
CAS No.: 1797327-94-6
M. Wt: 390.443
InChI Key: OFBBOCSEAUIIQT-UHFFFAOYSA-N
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Description

N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a high-purity chemical compound offered for research purposes. This molecule is a synthetic derivative incorporating a pyrazole core, a structure featured in compounds with various documented biological activities in scientific literature . The pyrazole moiety is linked to a 2,3-dihydro-1,4-benzodioxine group, a privileged scaffold in medicinal chemistry. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own characterization and efficacy studies to explore its potential utility in their specific fields of inquiry.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-22(21-14-28-19-6-1-2-7-20(19)29-21)24-11-12-26-18(15-8-9-15)13-17(25-26)16-5-3-4-10-23-16/h1-7,10,13,15,21H,8-9,11-12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBBOCSEAUIIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3COC4=CC=CC=C4O3)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Pyridine Ring Formation: The pyridine ring can be synthesized via a condensation reaction involving an aldehyde and ammonia or an amine.

    Benzodioxine Formation: The benzodioxine moiety can be synthesized through the cyclization of a catechol derivative with an appropriate dihalide.

    Amide Bond Formation: The final step involves the coupling of the synthesized intermediates to form the amide bond, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Pyridin-4-yl Analogue

A closely related compound, N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 1797259-86-9), shares the same molecular formula (C₂₂H₂₂N₄O₃ ) and weight (390.4 g/mol ) as the target compound. The sole structural distinction lies in the position of the pyridine nitrogen (4-pyridinyl vs. 2-pyridinyl) . This positional isomerism may influence electronic properties, solubility, or target binding. For instance:

  • Pyridin-4-yl : The nitrogen at position 4 creates a different dipole moment, which could alter solubility or affinity for polar residues in binding sites.
Parameter Target Compound Pyridin-4-yl Analogue
Molecular Formula C₂₂H₂₂N₄O₃ C₂₂H₂₂N₄O₃
Molecular Weight (g/mol) 390.4 390.4
Key Substituent 3-(Pyridin-2-yl) 3-(Pyridin-4-yl)
SMILES O=C(NCCn1nc(-c2ccncc2)... O=C(NCCn1nc(-c2ccncc2)...

Hypothesized Impact : The pyridine nitrogen position may affect pharmacokinetics, such as metabolic stability or transporter-mediated uptake, though experimental data are lacking.

Thiazol-Substituted Benzodioxine Derivative

Another analogue, N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide (CAS 1170099-78-1), differs significantly in structure. It features a thiazol ring instead of a pyrazole and a distinct substitution pattern. Its molecular formula is C₁₈H₁₈N₄O₃S (MW: 370.4 g/mol) . Key comparisons include:

  • Core Heterocycle : Replacement of pyrazole with thiazol introduces sulfur, which may enhance π-stacking interactions or alter redox properties.
Parameter Target Compound Thiazol Derivative
Molecular Formula C₂₂H₂₂N₄O₃ C₁₈H₁₈N₄O₃S
Molecular Weight (g/mol) 390.4 370.4
Heterocycle Pyrazole Thiazol
Benzodioxine Attachment Ethyl-linked pyrazole Directly fused to thiazol

Hypothesized Impact : The thiazol ring’s electron-withdrawing sulfur atom could modulate electronic density, affecting binding to targets like kinases or GPCRs. The smaller molecular weight might improve membrane permeability but reduce target specificity.

Research Implications and Limitations

Synthetic Accessibility : Assessing the ease of synthesizing positional isomers (e.g., pyridin-2-yl vs. pyridin-4-yl).

Biological Profiling : Screening against relevant biological targets to quantify potency and selectivity.

ADME Studies : Evaluating pharmacokinetic parameters such as metabolic stability and bioavailability.

Biological Activity

N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Structural Overview

The compound features a unique combination of structural elements:

  • Cyclopropyl group : Enhances chemical diversity and potential biological interactions.
  • Pyrazole and pyridine rings : Known for modulating various biological pathways.
  • Dihydrobenzodioxine core : Contributes to the compound's stability and solubility.

Biological Activity

Research indicates that derivatives of compounds similar to this compound exhibit a range of biological activities:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Potential to inhibit cancer cell proliferation through specific receptor interactions.
Anti-inflammatory Modulates inflammatory pathways, potentially reducing chronic inflammation.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors involved in disease processes. For instance, the presence of the pyrazole and pyridine moieties may allow for selective binding to targets such as kinases or G-protein coupled receptors (GPCRs), which are pivotal in cancer and inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that similar pyrazole derivatives significantly inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspases. The unique structural features of this compound may enhance its efficacy compared to simpler analogs.
  • Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro . This suggests that this compound could be explored for therapeutic use in inflammatory conditions.
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions including cyclization and coupling reactions. These methods are crucial for achieving the desired structural complexity necessary for biological activity.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In vivo studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound.
  • Structure–activity relationship (SAR) studies : To identify key structural features that enhance biological efficacy.
  • Clinical trials : To assess safety and effectiveness in human subjects.

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